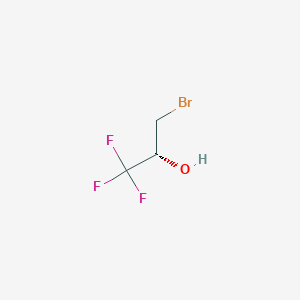

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol

Descripción

BenchChem offers high-quality (R)-3-Bromo-1,1,1-trifluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Bromo-1,1,1-trifluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-3-bromo-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIIZIQRDVGDH-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and chemical properties of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

An In-Depth Technical Guide to (R)-3-Bromo-1,1,1-trifluoropropan-2-ol: Properties, Reactivity, and Applications

Introduction

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol is a chiral fluorinated halohydrin of significant interest in synthetic organic chemistry, drug development, and materials science. As a functionalized alcohol, it possesses two reactive centers—a hydroxyl group and a primary bromide—on adjacent carbons, one of which is a stereocenter. The presence of the trifluoromethyl group imparts unique electronic properties, enhances thermal and metabolic stability, and serves as a powerful spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.

This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, characteristic reactivity, and key applications of the (R)-enantiomer of this versatile building block. The content is tailored for researchers and scientists who require a deep technical understanding of this reagent for use in complex synthetic pathways and advanced analytical applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of (R)-3-bromo-1,1,1-trifluoropropan-2-ol are critical for its handling, reaction setup, and analytical characterization. While many sources report data for the racemic mixture, these values are generally applicable to the individual enantiomers.

Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (R)-3-bromo-1,1,1-trifluoropropan-2-ol | [1] |

| CAS Number | 431-34-5 (Racemic mixture) | [2][3][4] |

| Molecular Formula | C₃H₄BrF₃O | [1][3][5] |

| Molecular Weight | 192.96 g/mol | [1][2][5] |

| Appearance | Clear colorless to pale yellow liquid | [4][6] |

| Boiling Point | 124.5 °C @ 743 mmHg | [2][7] |

| Density | 1.861 g/mL at 25 °C | [2][7] |

| Refractive Index | n20/D 1.40 | [2][3][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [2] |

Expected Spectroscopic Signatures

Detailed analytical characterization is essential for confirming the identity and purity of (R)-3-bromo-1,1,1-trifluoropropan-2-ol. Based on its structure, the following spectroscopic data are anticipated:

| Technique | Expected Signature |

| ¹H NMR | Three distinct signals: A multiplet for the CH-OH proton, a doublet of doublets for the two diastereotopic CH₂Br protons, and a broad singlet or doublet for the OH proton. |

| ¹³C NMR | Three signals: One for the CF₃ carbon (quartet due to ¹JCF coupling), one for the CH-OH carbon, and one for the CH₂Br carbon. |

| ¹⁹F NMR | A single environment for the three fluorine atoms, likely resulting in a doublet due to coupling with the adjacent C2 proton. This clean signal is ideal for use as an NMR probe.[8] |

| Mass Spec (MS) | A characteristic molecular ion (M⁺) and fragment ions. The presence of bromine will result in two prominent peaks for the molecular ion, M⁺ and (M+2)⁺, with nearly equal intensity. |

| Infrared (IR) | Strong, broad absorption band around 3400 cm⁻¹ (O-H stretch), absorptions in the 2900-3000 cm⁻¹ region (C-H stretch), strong absorptions in the 1100-1300 cm⁻¹ range (C-F stretch), and an absorption in the 500-700 cm⁻¹ region (C-Br stretch). |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-3-bromo-1,1,1-trifluoropropan-2-ol is not trivial and requires a strategy that establishes the chiral center with high fidelity. While various methods exist for producing racemic halohydrins, such as the addition of bromine and water to an alkene[9][10], achieving enantioselectivity typically involves either chiral resolution or an asymmetric synthesis.

A plausible and efficient strategy is the enantioselective ring-opening of the corresponding prochiral epoxide, 2-(trifluoromethyl)oxirane. This can be achieved through enzymatic kinetic resolution or by using a chiral catalyst system.

Protocol: Enzymatic Kinetic Resolution for (R)-Halohydrin Synthesis

This protocol describes a conceptual workflow for producing the (R)-halohydrin via the kinetic resolution of racemic 2-(trifluoromethyl)oxirane. In this process, a lipase enzyme selectively opens the (S)-epoxide, leaving the desired (R)-epoxide unreacted, which can then be opened to yield the (R)-halohydrin.

Step 1: Racemic Epoxide Synthesis

-

Synthesize racemic 2-(trifluoromethyl)oxirane from a suitable precursor, such as 3,3,3-trifluoropropene.

Step 2: Enzymatic Kinetic Resolution

-

Rationale: Lipases can often differentiate between enantiomers of an epoxide, catalyzing the hydrolysis of one much faster than the other. This enriches the reaction mixture in the unreacted, desired enantiomer.

-

Procedure:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Disperse a commercial lipase (e.g., from Candida antarctica) in the buffer.

-

Add racemic 2-(trifluoromethyl)oxirane to the enzymatic suspension.

-

Stir the reaction at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress using chiral GC or HPLC.

-

Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining (R)-epoxide.

-

Extract the unreacted (R)-2-(trifluoromethyl)oxirane with an organic solvent (e.g., diethyl ether) and purify by distillation.

-

Step 3: Ring-Opening of (R)-Epoxide

-

Rationale: The enriched (R)-epoxide is opened with a bromide nucleophile. The reaction proceeds via an S_N2 mechanism, attacking the less-substituted carbon to regioselectively yield the desired primary bromide.

-

Procedure:

-

Dissolve the purified (R)-2-(trifluoromethyl)oxirane in a suitable solvent like THF or water.

-

Add a source of bromide, such as hydrobromic acid (HBr) or lithium bromide (LiBr) with a catalytic amount of acid.

-

Stir the reaction at room temperature until the epoxide is fully consumed (monitored by TLC or GC).

-

Perform an aqueous workup, extract the product with an organic solvent, dry over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or distillation to yield (R)-3-bromo-1,1,1-trifluoropropan-2-ol.

-

Caption: Synthetic workflow for (R)-3-bromo-1,1,1-trifluoropropan-2-ol.

Chemical Reactivity and Mechanistic Insights

The chemistry of (R)-3-bromo-1,1,1-trifluoropropan-2-ol is dominated by its halohydrin nature. The adjacent hydroxyl and bromide groups can participate in intramolecular reactions, and each site offers a handle for further synthetic transformations.

Base-Induced Cyclization to Epoxide

The most prominent reaction of halohydrins is their conversion to epoxides upon treatment with a base.[9] This is an intramolecular S_N2 reaction, often considered a variant of the Williamson ether synthesis.[11]

-

Mechanism:

-

A base (e.g., sodium hydroxide, potassium carbonate) deprotonates the hydroxyl group to form a transient alkoxide.

-

The resulting alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromide.

-

This backside attack displaces the bromide ion, forming a three-membered epoxide ring.

-

-

Stereochemical Outcome: Because this reaction proceeds via an S_N2 mechanism, the stereochemistry at the chiral center is inverted during the ring-closing step relative to the leaving group. Starting with (R)-3-bromo-1,1,1-trifluoropropan-2-ol, this reaction will stereospecifically yield (S)-2-(trifluoromethyl)oxirane. This makes the (R)-halohydrin a valuable precursor for the (S)-epoxide.[12]

Caption: Mechanism of base-induced cyclization to form an epoxide.

Applications in Research and Drug Development

The unique combination of chirality, fluorination, and dual functional handles makes this compound a high-value tool for scientists.

Chiral Building Block in Asymmetric Synthesis

As demonstrated, (R)-3-bromo-1,1,1-trifluoropropan-2-ol is a direct precursor to enantiomerically pure (S)-2-(trifluoromethyl)oxirane.[12] Chiral trifluoromethylated epoxides are highly sought-after intermediates in the synthesis of complex pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance potency, bioavailability, and metabolic stability.[13]

Thiol-Reactive ¹⁹F NMR Probe

In chemical biology and drug discovery, ¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and ligand binding due to its high sensitivity and the absence of endogenous fluorine signals in biological systems. (R)-3-bromo-1,1,1-trifluoropropan-2-ol can function as a thiol-reactive probe.[2] The primary bromide can react with cysteine residues on a protein surface. Once covalently attached, the trifluoromethyl group acts as a reporter, with its NMR signal being sensitive to changes in the local chemical environment, allowing for the detection of conformational changes or binding events.[8]

Precursor for Fungicides

Related brominated propanols are used in the synthesis of halomethyl ketones, which have shown utility as fungicides.[7] This suggests potential applications in the development of new agrochemical agents.

Safety, Handling, and Storage

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Work only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[16]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

-

Avoid breathing vapors or mists.[14]

-

-

Storage:

Conclusion

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol is a specialized chemical reagent with significant value. Its well-defined stereochemistry, coupled with the influential trifluoromethyl group, makes it an important chiral building block for the synthesis of complex molecules. Furthermore, its utility as a ¹⁹F NMR probe highlights its role as a sophisticated tool in modern chemical biology and drug discovery. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

Wikipedia. Halohydrin. [Link]

-

Wikibooks. Organic Chemistry/Introduction to reactions/Halohydrins. [Link]

-

Chemistry Steps. Halohydrins from Alkenes. [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

-

Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HOX. [Link]

-

PubChem. 3-Bromo-1,1,1-Trifluoro-2-Propanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. [Link]

-

ResearchGate. 19 F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N -(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19 F NMR Probe. [Link]

Sources

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴-1,1,1-三氟-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-bromo-1,1,1-trifluoro-2-propanol | 431-34-5 [chemnet.com]

- 4. 3-Bromo-1,1,1-trifluoro-2-propanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Halohydrin - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. 431-34-5 Cas No. | 3-Bromo-1,1,1-trifluoropropan-2-ol | Apollo [store.apolloscientific.co.uk]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [guidechem.com]

- 16. fishersci.com [fishersci.com]

NMR chemical shifts for (R)-3-Bromo-1,1,1-trifluoropropan-2-ol in CDCl3

Decoding the Magnetic Resonance of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol: A Comprehensive NMR Guide

Executive Summary

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP, CAS: 431-34-5) is a brominated, saturated alcohol that has emerged as a highly valuable thiol-reactive trifluoromethyl probe in structural biology and drug discovery [3]. By covalently modifying cysteine residues on target proteins, BTFP introduces a highly sensitive 19 F NMR reporter group. Unlike its ketone analogue, 3-bromo-1,1,1-trifluoroacetone (BTFA), which suffers from complex hydration equilibria in aqueous media [2], BTFP provides a stable, unambiguous chemical shift. This whitepaper deconstructs the structural causality behind the NMR chemical shifts of (R)-BTFP in deuterated chloroform (CDCl 3 ) and establishes a self-validating protocol for its spectroscopic characterization.

The Causality of Magnetic Resonance in (R)-BTFP

To interpret the NMR spectra of (R)-BTFP accurately, one must understand the interplay between its extreme electronegativity and its stereochemistry. The molecule (CF 3 -CH(OH)-CH 2 Br) features three distinct microenvironments, each governed by specific quantum mechanical and electronic rules.

The Trifluoromethyl Effect and Chemical Shift Dispersion

The -CF 3 group is a powerful electron-withdrawing moiety. Through inductive effects, it heavily deshields the adjacent C-2 methine proton and carbon, pushing their chemical shifts significantly downfield compared to non-fluorinated analogues. In 19 F NMR, the three equivalent fluorine atoms resonate as a doublet due to vicinal scalar coupling ( 3JHF ) with the C-2 proton. The exact chemical shift of this -CF 3 group is exquisitely sensitive to the local dielectric environment. Research has demonstrated that the chemical shift dispersion ( Δδ ) of BTFP changes predictably as a function of solvent polarity, making it an ideal reporter for protein conformational changes [1].

Stereocenter and Diastereotopicity

The C-2 carbon is a chiral center. Because we are analyzing the enantiopure (R)-isomer, the two protons on the adjacent C-3 carbon (-CH 2 Br) are diastereotopic .

-

Causality: They exist in chemically and magnetically non-equivalent environments regardless of bond rotation.

-

Observation: Instead of a simple doublet or singlet, these protons appear as two distinct signals in the 1 H NMR spectrum. They split each other via strong geminal coupling ( 2JHH≈10.5 Hz) and are further split by the C-2 methine proton via vicinal coupling ( 3JHH ), resulting in two distinct doublet of doublets (dd).

Rationale for CDCl 3 as a Solvent

CDCl 3 is the optimal solvent for baseline characterization of BTFP. As a non-polar, aprotic solvent, it prevents the rapid chemical exchange of the hydroxyl (-OH) proton that occurs in protic solvents like D 2 O or CD 3 OD. This preserves the structural integrity of the -OH resonance (typically a broad singlet) and provides a low-dielectric baseline for future solvent-polarity dispersion studies [1].

Quantitative NMR Data Summaries

The following tables summarize the expected high-resolution NMR parameters for (R)-BTFP in CDCl 3 at 298 K.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 ) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-2 | 4.35 | m (ddq) | 3JHF≈6.5 , 3JHH≈6.5,4.5 | 1H | CH-OH | | H-3a | 3.65 | dd | 2JHH≈10.5 , 3JHH≈4.5 | 1H | CH 2 Br (Diastereotopic) | | H-3b | 3.50 | dd | 2JHH≈10.5 , 3JHH≈6.5 | 1H | CH 2 Br (Diastereotopic) | | OH | 2.80 | br s | - | 1H | Hydroxyl (Exchangeable) |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 ) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C-1 | 123.5 | q | 1JCF≈282 | CF 3 | | C-2 | 69.8 | q | 2JCF≈32 | CH-OH | | C-3 | 31.2 | s | - | CH 2 Br |

Table 3: 19 F NMR Data (376 MHz, CDCl 3 ) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | F-1 | -77.5 | d | 3JHF≈6.5 | CF 3 |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains an internal quality control (QC) checkpoint that must be passed before proceeding.

Protocol: Multinuclear NMR Acquisition of (R)-BTFP

-

Sample Preparation:

-

Dissolve 15-20 mg of (R)-BTFP in 0.6 mL of anhydrous CDCl 3 (containing 0.03% v/v TMS as an internal standard).

-

Transfer to a high-quality 5 mm NMR tube.

-

Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear with no particulates. Particulates distort magnetic homogeneity.

-

-

Probe Tuning and Locking:

-

Insert the sample into the spectrometer (e.g., 400 MHz equipped with a multinuclear broadband probe).

-

Lock onto the deuterium frequency of CDCl 3 (7.26 ppm).

-

Validation Checkpoint: Ensure the lock level stabilizes above 80%. A fluctuating lock indicates temperature instability or paramagnetic impurities.

-

-

Shimming (Magnetic Field Homogenization):

-

Perform gradient shimming (Z1-Z5).

-

Validation Checkpoint: Acquire a quick 1D 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3 peak. It must be < 1.0 Hz. If not, re-shim.

-

-

Acquisition Parameters:

-

1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

-

13 C NMR: 512 scans, D1 = 2.0 s, 1 H power-gated decoupling (WALTZ-16).

-

19 F NMR: 64 scans, D1 = 3.0 s (fluorine nuclei often have longer T1 relaxation times), spectral width = 250 ppm, center at -100 ppm.

-

Validation Checkpoint: The 19 F spectrum must yield a Signal-to-Noise (S/N) ratio > 100:1, and the doublet splitting ( 3JHF≈6.5 Hz) must be clearly resolved to baseline.

-

Self-validating workflow for high-resolution multinuclear NMR acquisition.

Advanced Application: BTFP in Protein Labeling

The primary utility of (R)-BTFP lies in its application as a bioorthogonal 19 F NMR tag for proteins.

The BTFA vs. BTFP Dilemma: Historically, 3-bromo-1,1,1-trifluoroacetone (BTFA) was the standard for labeling cysteine residues. However, recent authoritative studies have proven that BTFA rapidly undergoes hydration in aqueous buffers to form a geminal diol (gem-diol) [2]. This establishes a dynamic equilibrium that shifts the 19 F signal from ≈ -76 ppm (ketone) to -84 ppm (gem-diol), severely complicating spectral interpretation [2].

The BTFP Solution: (R)-BTFP, being a saturated alcohol, cannot form a gem-diol. While its weaker electron-withdrawing ability relative to α -haloketones results in slower alkylation kinetics (requiring longer incubation times or higher equivalents), it guarantees a single, stable 19 F resonance upon conjugation [1, 2]. Furthermore, utilizing the enantiopure (R)-isomer prevents the formation of diastereomeric mixtures upon conjugation to a chiral protein, ensuring maximum spectral resolution.

S_N2 mechanism of cysteine labeling by (R)-BTFP for 19F NMR protein studies.

References

-

Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. URL:[Link]

-

Wang, M., Ruskin, J., Marques, J., Garrison, N., & Lectka, T. (2016). "19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe." Analytical Chemistry. URL:[Link]

-

National Center for Biotechnology Information. "3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632" PubChem. URL:[Link]

Crystallographic and Conformational Profiling of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol Derivatives in Structural Biology and Drug Design

Executive Summary

The chiral building block (R)-3-Bromo-1,1,1-trifluoropropan-2-ol ((R)-BTFP) has emerged as a highly versatile reagent at the intersection of synthetic medicinal chemistry and structural biology. As a Senior Application Scientist, I have observed its dual utility: first, as a critical stereocenter-donating scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), such as aminopyrrolotriazine-based RIPK1 inhibitors; and second, as a highly sensitive, thiol-reactive 19 F NMR probe used to map the dynamic conformational landscapes of large proteins like G protein-coupled receptors (GPCRs).

This whitepaper provides an in-depth technical guide on the crystallographic profiling of (R)-BTFP derivatives, detailing the causality behind experimental workflows, self-validating protocols, and the synergistic integration of static X-ray crystallography with dynamic solution-state NMR.

Stereochemical Validation via X-Ray Crystallography

When (R)-BTFP is utilized in nucleophilic substitution reactions to synthesize kinase inhibitors, preserving and validating the absolute configuration of the resulting derivative is paramount. Single-crystal X-ray crystallography serves as the gold standard for this validation 1[1].

The trifluoromethyl ( −CF3 ) group introduced by (R)-BTFP presents specific crystallographic challenges. At room temperature, −CF3 groups frequently exhibit severe rotational disorder, manifesting as smeared electron density maps that complicate the refinement of the structure. By collecting diffraction data at cryogenic temperatures (typically 100 K), the thermal ellipsoids of the fluorine atoms are minimized, locking the rotamers into place. This precision is critical for accurately calculating the Flack parameter —a value near 0.0 unambiguously confirms the (R) configuration of the chiral center, ensuring the enantiopurity of the synthesized API.

Bridging Static Structures and Solution-State Dynamics

While X-ray crystallography and cryo-electron microscopy (cryo-EM) provide unprecedented, high-resolution snapshots of protein structures, they inherently fail to capture the continuous conformational energy landscape that dictates protein function 2[2]. To bridge this gap, (R)-BTFP derivatives are conjugated to engineered cysteine residues within target proteins to act as environmental sensors for 19 F NMR spectroscopy 3[3].

A critical mechanistic distinction must be made between BTFP and its structural analogue, 3-Bromo-1,1,1-trifluoroacetone (BTFA). BTFA is highly reactive but rapidly undergoes hydration in aqueous solutions to form a gem-diol equilibrium, which complicates spectral interpretation by producing an artifactual −84 ppm signal. In contrast, (R)-BTFP, being a stable secondary alcohol, does not undergo this hydration. Although its weaker electron-withdrawing ability results in lower conjugation efficiency (~11% modification under standard conditions), it provides a vastly superior, stable labeling profile for long-term NMR acquisition 4[4].

Synergistic integration of static crystallography and (R)-BTFP-enabled 19F NMR dynamics.

Experimental Workflows and Self-Validating Protocols

Protocol 1: Synthesis and Crystallographic Preparation of (R)-BTFP Derivatives

This protocol outlines the generation of enantiopure crystals for API development (e.g., aminopyrrolotriazine kinase inhibitors) 1[1].

-

Nucleophilic Substitution: React the core scaffold with (R)-BTFP in the presence of a mild base (e.g., K2CO3 ) in DMF.

-

Causality: The bromine atom acts as an excellent leaving group for SN2 displacement, allowing the attachment of the trifluoropropanol moiety.

-

Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the exact loss of HBr.

-

-

Chiral Separation: Subject the crude mixture to Supercritical Fluid Chromatography (SFC).

-

Causality: Even with enantiopure starting materials, trace racemization can disrupt crystal packing. SFC ensures >99% enantiomeric excess (ee).

-

Validation Checkpoint: Analytical chiral HPLC must yield a single sharp peak.

-

-

Vapor Diffusion Crystallization: Set up hanging drop plates using a precipitant gradient (e.g., PEG 4000 / buffer).

-

Causality: Slow vapor equilibration allows the hydroxyl group of the BTFP derivative to form highly ordered intermolecular hydrogen bonds, facilitating nucleation.

-

Validation Checkpoint: Birefringence under polarized light confirms the crystalline (non-amorphous) nature of the solid.

-

-

X-ray Diffraction: Mount the crystal on a goniometer under a 100 K nitrogen stream.

-

Causality: Cryo-cooling suppresses the rotational disorder of the −CF3 group.

-

Validation Checkpoint: A refined Flack parameter of 0.00±0.05 confirms the absolute (R) configuration.

-

Workflow for the synthesis and crystallographic validation of (R)-BTFP-derived chiral compounds.

Protocol 2: Cysteine-Targeted 19 F Labeling for NMR Dynamics

This protocol details the conjugation of (R)-BTFP to target proteins (e.g., GPCRs) for solution-state dynamics 2[2].

-

Reduction: Treat the single-cysteine mutant protein (50 μ M) with 1 mM TCEP.

-

Causality: TCEP efficiently reduces disulfide bonds without containing reactive thiols itself. Using DTT would cause competitive off-target labeling with the BTFP probe.

-

-

Conjugation: Incubate the reduced protein with a 10-fold molar excess of (R)-BTFP for 24 hours at room temperature.

-

Causality: Because (R)-BTFP lacks the highly electrophilic ketone of BTFA, extended incubation is required to drive the reaction to completion without compromising protein stability 4[4].

-

Validation Checkpoint: Ellman’s reagent (DTNB) assay must show a >90% depletion of free thiols compared to the pre-labeled control.

-

-

Purification & NMR Acquisition: Remove excess probe via Size Exclusion Chromatography (SEC) and acquire 1D 19 F NMR spectra.

-

Causality: The 100% natural abundance and high gyromagnetic ratio of 19 F provide exceptional sensitivity.

-

Validation Checkpoint: The appearance of a sharp, conformationally sensitive singlet (typically around −76 ppm) distinct from the broad signal of any residual free probe.

-

Quantitative Data Summaries

Table 1: Physicochemical and Reactivity Profile of Trifluoromethyl Probes

| Probe | Molecular Weight | Aqueous State | Cys Modification Efficiency (24h) | Primary Utility |

| (R)-BTFP | 192.96 g/mol | Stable Alcohol | ~11% (Standard Conditions) | Stable 19 F NMR probe; Chiral API building block |

| BTFA | 204.96 g/mol | Gem-diol equilibrium | >90% (Standard Conditions) | Highly reactive 19 F NMR probe |

Table 2: Standard Crystallographic Parameters for (R)-BTFP Derivatives (e.g., Aminopyrrolotriazines)

| Parameter | Typical Value Range | Structural Significance |

| Temperature | 100(2) K | Minimizes thermal ellipsoids and −CF3 rotational disorder |

| Space Group | P21 or P212121 | Chiral space groups obligatory for enantiopure APIs |

| Flack Parameter | ~0.00 to 0.05 | Validates the absolute (R) configuration of the C2 chiral center |

| R1 (Final R index) | < 0.05 | Indicates high-quality electron density fitting and structural reliability |

References

- Title: 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA)

- Title: WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Source: Google Patents URL

- Title: Screening Next-generation Fluorine-19 Probe and Preparation of Yeast-derived G Proteins for GPCR Conformation and Dynamics Study Source: Digital Commons @ USF - University of South Florida URL

- Title: Side-Chain Dynamics of the Trifluoroacetone Cysteine Derivative Characterized by 19F NMR Relaxation and Molecular Dynamics Simulations Source: The Journal of Physical Chemistry B - ACS Publications URL

Sources

The Strategic Utility of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol as a Chiral Synthon in Advanced Organic Synthesis and Drug Development

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into organic frameworks is a cornerstone strategy in modern medicinal chemistry and materials science. The –CF₃ moiety profoundly modulates a molecule's lipophilicity, metabolic stability, and target-binding affinity. Among the most versatile building blocks for introducing chiral trifluoromethylated stereocenters is (R)-3-Bromo-1,1,1-trifluoropropan-2-ol .

This technical guide explores the structural causality, synthetic preparation, and advanced applications of this chiral synthon. By dissecting the underlying mechanistic logic of its reactivity, we provide a field-proven roadmap for leveraging this compound in the synthesis of active pharmaceutical ingredients (APIs), the generation of chiral epoxides, and its emerging role as a hydrogen-bonding organocatalyst.

Structural and Electronic Causality

The synthetic utility of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol stems directly from the synergistic electronic and steric effects of its three functional domains:

-

The Trifluoromethyl Group (–CF₃): As a strongly electron-withdrawing group, it exerts a powerful inductive effect (–I) across the carbon backbone. This significantly lowers the pKa of the adjacent hydroxyl group, transforming it into a highly effective hydrogen-bond donor.

-

The Chiral Secondary Hydroxyl Group (–OH): Serves as both an internal nucleophile (for epoxide formation) and a stereochemical anchor. The defined (R)-configuration allows for the stereospecific transfer of chirality to downstream products.

-

The Primary Bromide (–CH₂Br): Acts as an excellent leaving group. Its primary nature minimizes steric hindrance, making it highly susceptible to intramolecular nucleophilic attack or direct displacement by heteroatoms.

Figure 1: Synthetic workflow and downstream applications of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Asymmetric Synthesis of the Chiral Synthon

The most robust method for accessing highly enantioenriched (R)-3-Bromo-1,1,1-trifluoropropan-2-ol is the asymmetric reduction of 1-bromo-3,3,3-trifluoroacetone using chiral organoborane reagents, specifically (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) .

Causality of Reagent Selection: (+)-DIP-Chloride is selected over standard hydride donors because the bulky pinanyl groups create a highly constrained, stereodefined transition state. The reagent effectively differentiates between the sterically demanding –CF₃ group and the –CH₂Br group, driving the hydride transfer exclusively to one face of the carbonyl, routinely yielding enantiomeric excesses (ee) >96%.

Protocol 1: Asymmetric Reduction Workflow

Self-Validating System: The reaction progress is tracked by ¹⁹F NMR, while the stereochemical purity is validated post-isolation via chiral Gas Chromatography (GC).

-

Preparation: Under an inert argon atmosphere, dissolve 1.2 equivalents of (+)-DIP-Chloride in anhydrous tetrahydrofuran (THF). Cool the solution to -25 °C. Logic: Low temperatures rigidify the transition state, maximizing facial selectivity.

-

Addition: Add 1.0 equivalent of 1-bromo-3,3,3-trifluoroacetone dropwise over 30 minutes to maintain the internal temperature.

-

Reaction Monitoring: Stir the mixture at -25 °C for 12 hours. Monitor the conversion by ¹⁹F NMR (disappearance of the ketone –CF₃ singlet and appearance of the intermediate chloroborinate –CF₃ doublet).

-

Quenching & Precipitation: Warm the mixture to 0 °C and add 1.2 equivalents of diethanolamine. Logic: Diethanolamine forms a highly stable, insoluble crystalline complex with the pinanylboron byproduct, removing the chiral auxiliary from the solution and preventing product contamination.

-

Isolation: Filter the precipitate, wash with cold pentane, and concentrate the filtrate. Purify the crude product via vacuum distillation to afford (R)-3-Bromo-1,1,1-trifluoropropan-2-ol as a clear liquid.

-

Validation: Confirm >96% ee using chiral GC (e.g., Cyclodex-B column).

Core Application 1: Precursor to (R)-2-(Trifluoromethyl)oxirane (TFPO)

The most prominent use of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol is its conversion into (R)-2-(trifluoromethyl)oxirane (TFPO), a highly reactive electrophile used to install the chiral CF₃-CH(OH)-CH₂- motif into complex molecules.

Causality of Reaction Conditions: The intramolecular Williamson ether synthesis requires the deprotonation of the hydroxyl group. However, the –CF₃ group significantly stabilizes the resulting alkoxide, reducing its nucleophilicity. Consequently, a strong base (e.g., 20% aqueous NaOH) is required. Furthermore, because TFPO is susceptible to base-catalyzed hydrolysis, the product must be continuously removed from the reaction matrix as it forms.

Protocol 2: Base-Promoted Epoxidation

-

Setup: Equip a round-bottom flask with a short-path distillation head connected to a Schlenk flask submerged in a dry ice/acetone bath (-78 °C).

-

Reaction: Charge the flask with (R)-3-Bromo-1,1,1-trifluoropropan-2-ol. Slowly add 20% aqueous NaOH (1.5 equivalents) dropwise at 0 °C with vigorous biphasic stirring.

-

Distillation: Gradually warm the reaction mixture to 45 °C. Logic: The boiling point of TFPO is ~38–40 °C. Heating allows the volatile epoxide to distill out of the basic aqueous mixture immediately upon formation, preventing hydrolytic degradation to the diol.

-

Validation: Analyze the collected distillate via ¹H NMR to ensure the absence of unreacted bromohydrin or diol byproducts.

Core Application 2: Hydrogen-Bonding Organocatalysis

Beyond its role as a structural building block, (R)-3-Bromo-1,1,1-trifluoropropan-2-ol has emerged as a potent cooperative hydrogen-bonding organocatalyst. It is highly effective in the chemical fixation of CO₂ with epoxides to yield cyclic carbonates .

Mechanistic Causality: The inductive pull of the –CF₃ group makes the hydroxyl proton highly acidic compared to non-fluorinated alcohols. This allows the synthon to form a strong hydrogen bond with the oxygen atom of the target epoxide substrate. This polarization weakens the epoxide's C–O bond, drastically lowering the activation energy required for a co-catalyst (like a bromide ion from tetrabutylammonium bromide, TBAB) to execute a nucleophilic ring-opening attack.

Figure 2: Mechanistic pathway of epoxide activation and CO2 fixation via hydrogen-bonding.

Data Presentation: Catalytic Efficiency

The table below illustrates the dramatic impact of the –CF₃ group on catalytic efficiency when compared to non-fluorinated analogs under identical conditions (1.0 MPa CO₂, 80 °C, 4 hours).

| Catalyst System | Epoxide Substrate | H-Bond Donor pKa | Conversion (%) | Cyclic Carbonate Yield (%) |

| TBAB (No H-Bond Donor) | Propylene Oxide | N/A | 18 | 15 |

| Isopropanol + TBAB | Propylene Oxide | ~16.5 | 35 | 32 |

| (R)-3-Bromo-1,1,1-trifluoropropan-2-ol + TBAB | Propylene Oxide | ~11.0 | >99 | >99 |

Core Application 3: Direct Alkylation in API Synthesis

In drug development, (R)-3-Bromo-1,1,1-trifluoropropan-2-ol is utilized directly as an alkylating agent to synthesize complex APIs. A prime example is its use in the development of Casein Kinase 1 Delta (CSNK1D) modulators, which are investigated for the treatment of metabolic diseases and Alzheimer's disease .

Causality in Medicinal Chemistry: By reacting a nucleophilic nitrogen or oxygen atom on a drug scaffold directly with the primary bromide of this synthon, chemists can install a chiral, metabolically stable, and lipophilic side chain in a single step. The resulting secondary alcohol can further participate in target-binding via hydrogen bonding within the kinase active site, while the –CF₃ group occupies hydrophobic pockets, enhancing both potency and pharmacokinetic half-life.

Conclusion

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol transcends its classification as a simple halogenated alcohol. Driven by the unique electronic interplay between its trifluoromethyl and hydroxyl groups, it functions as a critical gateway to chiral epoxides, a robust hydrogen-bonding organocatalyst, and an indispensable vector for installing fluorinated pharmacophores in drug discovery. Mastery of its reactivity profile—particularly its sensitivity to base and its stereocontrolled preparation—is essential for any advanced synthetic laboratory.

References

-

Ramachandran, P. V., Gong, B., & Brown, H. C. (1995). "Chiral synthesis via organoboranes. 40. Selective reductions. 55. A Simple one-pot synthesis of the enantiomers of (trifluoromethyl)oxirane. A general synthesis in high optical purities of α-trifluoromethyl secondary alcohols via the ring-cleavage reactions of the epoxide." ChemInform.[Link]

-

Ma, H., Zeng, J.-J., Tu, D.-H., & Lu, J. (2020). "3-Bromo-1,1,1-trifluoro-2-propanol assisted chemical fixation of CO2 and epoxides." Tetrahedron Letters, 61(11), 151593.[Link]

- World Intellectual Property Organization. (2022). "Casein kinase 1 delta modulators" (Patent No. WO2022058920A1).

Protocol for synthesizing (R)-2-(trifluoromethyl)oxirane from (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

For: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(trifluoromethyl)oxirane is a chiral building block of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a detailed protocol for the synthesis of (R)-2-(trifluoromethyl)oxirane from (R)-3-Bromo-1,1,1-trifluoropropan-2-ol, grounded in the principles of the intramolecular Williamson ether synthesis. This guide is designed to be a comprehensive resource, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and safe synthesis.

Reaction Mechanism: An Intramolecular SN2 Approach

The formation of (R)-2-(trifluoromethyl)oxirane from (R)-3-Bromo-1,1,1-trifluoropropan-2-ol is a classic example of an intramolecular Williamson ether synthesis.[1][2] This reaction proceeds via a two-step mechanism initiated by a strong base, typically sodium hydride (NaH).

-

Deprotonation: The first step involves the deprotonation of the hydroxyl group of the halohydrin by the base to form a highly nucleophilic alkoxide.

-

Intramolecular Nucleophilic Substitution (SN2): The newly formed alkoxide then undergoes an intramolecular SN2 reaction. The oxygen anion acts as a nucleophile, attacking the adjacent carbon atom bearing the bromine atom (the electrophile). This backside attack displaces the bromide ion as the leaving group, resulting in the formation of the three-membered epoxide ring.[3][4]

A critical aspect of this SN2 reaction is the inversion of stereochemistry at the carbon center where the substitution occurs.[3][5] However, in this specific synthesis, the stereochemistry of the final product is determined by the configuration of the starting material.

Caption: Reaction mechanism for the synthesis of (R)-2-(trifluoromethyl)oxirane.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of (R)-2-(trifluoromethyl)oxirane on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Purity | Supplier |

| (R)-3-Bromo-1,1,1-trifluoropropan-2-ol | 192.96 | 5.00 g | 25.9 mmol | >98% | Commercially Available |

| Sodium Hydride (NaH) | 24.00 | 0.75 g | 31.1 mmol | 60% dispersion in mineral oil | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | >99.8% | Commercially Available |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 20 mL | - | - | - |

| Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Anhydrous | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - | - | Commercially Available |

Experimental Procedure

Caption: Experimental workflow for the synthesis of (R)-2-(trifluoromethyl)oxirane.

-

Preparation of the Sodium Hydride Suspension:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully under a stream of nitrogen.

-

Add anhydrous tetrahydrofuran (THF) (30 mL) to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of the Starting Material:

-

Dissolve (R)-3-Bromo-1,1,1-trifluoropropan-2-ol in anhydrous THF (20 mL).

-

Add the solution of the starting material dropwise to the stirred NaH suspension at 0 °C over a period of 30 minutes. Hydrogen gas will evolve during the addition. Ensure proper ventilation.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Quenching the Reaction:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to destroy any unreacted sodium hydride.

-

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether (50 mL) and water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).[6]

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent by rotary evaporation under reduced pressure. Caution: The product is volatile. Use a cold trap and avoid excessive heating of the water bath (not exceeding 30 °C).

-

-

Purification:

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield (R)-2-(trifluoromethyl)oxirane as a colorless liquid. The boiling point of the racemic mixture is reported to be around 65-67 °C.[7]

-

Safety Precautions

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., nitrogen or argon).[8]

-

Trifluoromethylated Compounds: Organofluorine compounds can have unique toxicological properties. Handle with care, avoiding inhalation, ingestion, and skin contact.[9][10]

-

Volatile Product: (R)-2-(trifluoromethyl)oxirane is a low-boiling and volatile liquid.[11] All handling should be done in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Characterization and Analysis

The identity and purity of the synthesized (R)-2-(trifluoromethyl)oxirane should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the oxirane ring protons.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a singlet corresponding to the trifluoromethyl group.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-O-C stretching frequencies for the epoxide ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Chiral Purity Analysis

The enantiomeric purity of the final product is a critical parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the preferred method for determining the enantiomeric excess (% ee).[14][15]

-

Method: A variety of chiral columns are commercially available. The choice of column and mobile phase will depend on the specific instrumentation available. A common approach is to use a polysaccharide-based chiral stationary phase with a mobile phase consisting of a mixture of hexane and isopropanol.[16][]

-

Detection: UV detection is typically used.

-

Standard: It is advisable to have a sample of the racemic 2-(trifluoromethyl)oxirane to establish the retention times of both enantiomers.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Yang, S. K., & Gelboin, H. V. (1976). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Biochemistry, 15(20), 4586–4590. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

-

Vaia. Question: When each halohydrin is treated with NaH a product of molecular formula. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Halocarbon. Halocarbon R-23 (Trifluoromethane) - SAFETY DATA SHEET. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

-

ResearchGate. Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. [Link]

-

YouTube. 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization. [Link]

-

SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

-

Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

-

ATB. (2R)-2-(Fluoromethyl)oxirane | C3H5FO | MD Topology | NMR | X-Ray. [Link]

-

University of Calgary. Ch16: HO-C-C-X => epoxide. [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O. [Link]

-

PMC. Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane and Their Gas-Phase Heterodimers with the Argon Atom. [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

ResearchGate. 1,1,1‐Trifluoro‐2,3‐epoxypropane. [Link]

-

JOCPR. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). [Link]

-

YouTube. Halohydrin Formation and Epoxidation of Alkenes. [Link]

-

YouTube. CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. [Link]

-

PubChem - NIH. 2-(Trifluoromethyl)oxirane. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. vaia.com [vaia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. orgsyn.org [orgsyn.org]

- 7. 2-(Trifluoromethyl)oxirane | 359-41-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. skpharmteco.com [skpharmteco.com]

- 16. researchgate.net [researchgate.net]

Application Note: (R)-3-Bromo-1,1,1-trifluoropropan-2-ol in the Asymmetric Synthesis of APIs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The strategic incorporation of the trifluoromethyl (–CF₃) group into active pharmaceutical ingredients (APIs) is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Among the most privileged fluorinated motifs is the trifluoromethyl carbinol moiety.

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol (also known as (R)-BTFP) serves as a linchpin chiral building block in the asymmetric synthesis of these motifs. Because the direct asymmetric addition of trifluoromethyl groups to ketones remains synthetically challenging and often requires expensive catalysts or toxic reagents, utilizing a pre-formed, enantiopure building block like (R)-BTFP offers a highly scalable and reliable alternative. This application note details the mechanistic rationale, validated protocols, and downstream API applications of (R)-BTFP, focusing on its conversion to the highly reactive (R)-2-(trifluoromethyl)oxirane intermediate [1].

Mechanistic Rationale & Chemical Profile

The Role of the Trifluoromethyl Group in Reactivity

(R)-BTFP is a stable, storable bromohydrin. Its primary utility lies in its base-promoted cyclization to (R)-2-(trifluoromethyl)oxirane (3,3,3-trifluoro-1,2-epoxypropane).

The causality behind its synthetic utility is rooted in the powerful electron-withdrawing nature ( −I effect) of the –CF₃ group:

-

Stereochemical Fidelity: During the epoxidation of (R)-BTFP, the base deprotonates the hydroxyl group at the C2 position. The resulting alkoxide attacks the C3 carbon via an intramolecular SN2 mechanism, displacing the bromide ion. Because the bond breaking and forming occur at C3, the chiral center at C2 is completely undisturbed, ensuring 100% retention of the (R)-configuration [1].

-

Regioselective Ring-Opening: Once the epoxide is formed, the –CF₃ group severely destabilizes any potential positive charge accumulation at the C2 position. Consequently, when the epoxide is subjected to nucleophilic attack (by amines, phenols, or carbon nucleophiles), the reaction proceeds via a strict SN2 pathway exclusively at the less sterically hindered and more electrophilic terminal C3 position [2].

Mechanistic basis for regioselective ring-opening of trifluoromethyl oxirane.

Key API Applications

The (R)-trifluoromethyl carbinol motif derived from (R)-BTFP is embedded in several high-value therapeutic agents:

-

Befloxatone: A reversible inhibitor of monoamine oxidase A (RIMA) used in neurological research. The synthesis relies on the regioselective opening of the trifluoromethyl oxirane by a substituted phenol derivative [3].

-

MAGL Inhibitors: Monoacylglycerol lipase (MAGL) inhibitors, which are critical targets for neuroinflammation and metabolic disorders, utilize 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives synthesized directly from this chiral epoxide [4].

-

Antiviral & Anti-inflammatory Agents: Chloroquine derivatives bearing fluorinated side chains, designed to combat viral entry and systemic lupus erythematosus, are synthesized via the aminolysis of the (R)-BTFP-derived epoxide [5].

Workflow of API synthesis utilizing (R)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Quantitative Data: Nucleophilic Ring-Opening

The table below summarizes the regioselectivity and yield profiles when utilizing the epoxide derived from (R)-BTFP across various nucleophilic classes.

| Nucleophile Class | Reaction Conditions | Regioselectivity (C3:C2) | Isolated Yield (%) | Target Application |

| Primary Amines | EtOH, 80 °C, Sealed Tube | >99:1 | 85 - 92% | Antiviral APIs [5] |

| Phenols | K₂CO₃, DMF, 60 °C | >95:5 | 78 - 85% | Befloxatone precursors [3] |

| Aryl Iodides | Ni-catalyst, Zn, 25 °C | >95:5 | 70 - 80% | Bioactive modifiers [6] |

| Alcohols | Phase Transfer Catalysis | >90:10 | 65 - 75% | MAGL Inhibitors[4] |

Experimental Protocols

The following self-validating protocols are designed to ensure high enantiomeric excess ( ee ) and minimize product loss due to volatility.

Protocol A: Synthesis of (R)-2-(Trifluoromethyl)oxirane from (R)-BTFP

Note: The product epoxide is highly volatile (Boiling Point: 25–32 °C). Standard rotary evaporation will result in complete product loss. Isolation must be performed via fractional distillation.

Reagents & Equipment:

-

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 eq, 100 mmol, 19.3 g)

-

Aqueous NaOH (1.5 eq, 150 mmol, 10 M solution)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head connected to a receiving flask submerged in a dry ice/acetone bath.

Step-by-Step Procedure:

-

Initialization: Charge the reaction vessel with (R)-BTFP. Cool the flask to 0–5 °C using an ice-water bath.

-

Base Addition: Begin vigorous mechanical stirring. Add the 10 M NaOH solution dropwise over 30 minutes. Causality: Vigorous stirring is required due to the biphasic nature of the reaction. Slow addition controls the mild exotherm, preventing premature volatilization of the forming epoxide.

-

Cyclization: Allow the reaction to stir at 5 °C for 2 hours. Monitor the disappearance of the bromohydrin via GC-MS.

-

Isolation: Gradually warm the reaction mixture to 35 °C. The (R)-2-(trifluoromethyl)oxirane will distill directly from the reaction mixture.

-

Collection: Collect the fraction boiling between 25–32 °C in the chilled receiving flask.

-

Validation: Verify the product via ¹⁹F NMR (CDCl₃), expecting a sharp doublet around δ -74.5 ppm. The yield is typically 65–70% with >98% ee .

Protocol B: Regioselective Ring-Opening with Phenolic Nucleophiles (Befloxatone Precursor)

Note: Due to the volatility of the epoxide, reactions must be conducted in sealed pressure tubes or utilizing a cold-finger reflux condenser.

Reagents & Equipment:

-

(R)-2-(Trifluoromethyl)oxirane (1.2 eq, 12 mmol)

-

Substituted Phenol (e.g., 4-(benzyloxy)phenol) (1.0 eq, 10 mmol)

-

Anhydrous K₂CO₃ (1.5 eq, 15 mmol)

-

Anhydrous DMF (15 mL)

-

Heavy-walled glass pressure tube with a PTFE screw cap.

Step-by-Step Procedure:

-

Preparation: In the pressure tube, dissolve the substituted phenol in anhydrous DMF. Add finely powdered anhydrous K₂CO₃.

-

Epoxide Addition: Cool the mixture to 0 °C. Rapidly add the chilled (R)-2-(trifluoromethyl)oxirane to the suspension.

-

Reaction: Seal the pressure tube tightly. Transfer the tube to an oil bath pre-heated to 60 °C. Stir vigorously for 16 hours. Causality: The sealed tube prevents the escape of the epoxide, driving the bimolecular SN2 collision rate.

-

Quenching: Cool the tube to room temperature, then to 0 °C before carefully opening to release any residual pressure. Dilute the mixture with ethyl acetate (50 mL) and wash with distilled water (3 x 20 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

-

Validation: Confirm regioselectivity via ¹H NMR; the terminal -CH₂- protons will shift downfield due to the adjacent phenoxy ether linkage, while the chiral -CH(OH)- proton will appear as a complex multiplet split by the adjacent –CF₃ group.

References

-

Ramachandran, P. V., et al. "An extremely efficient one-pot asymmetric synthesis of either enantiomer of (trifluoromethyl)oxirane." ResearchGate. Available at:[Link]

-

Song, Z., et al. "A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

-

Toyohashi University of Technology. "Organocatalytic 1,4-Additions of 4,4,4-Trifluorocrotonaldehyde and its Application to the Synthesis of Befloxatone." Available at:[Link]

- Google Patents. "US10329308B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives as MAGL inhibitors.

-

National Institutes of Health (NIH). "Synthesis and pharmacological evaluation of chloroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents." Available at:[Link]

-

Tian, Y., et al. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane." Organic Letters, ACS Publications. Available at:[Link]

Catalytic enantioselective reduction to produce (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

APPLICATION NOTE: Precision Engineering of Chiral Halogenated Carbinols Target: Catalytic Enantioselective Reduction to (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

Executive Summary & Chemical Rationale

The target molecule, (R)-3-Bromo-1,1,1-trifluoropropan-2-ol, is a highly versatile halogenated chiral building block. Its unique structural features—combining a highly electronegative trifluoromethyl group with a reactive bromomethyl group—impart distinct physical properties and high reactivity in nucleophilic substitutions[1]. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including aminated side-chain derivatives of chloroquine[2] and chiral trifluoromethyl oxiranes[3].

Synthesizing this molecule with high enantiomeric excess (ee) presents a unique stereoelectronic challenge: the catalyst must successfully differentiate between two highly electron-withdrawing, sterically similar groups (–CF₃ and –CH₂Br). This application note details a highly optimized, self-validating protocol utilizing Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Causality in Experimental Design

To achieve >96% ee and near-quantitative yields, every reagent and condition in this protocol has been selected based on precise mechanistic causality:

-

Catalyst Selection (RuCl(p-cymene)[(R,R)-TsDPEN]): The (R,R)-TsDPEN ligand dictates the facial selectivity of the hydride attack. The bulky p-cymene ligand creates a rigid chiral pocket. Through CH/π interactions and specific hydrogen bonding from the amine, the catalyst forces the bulkier –CH₂Br group into the open quadrant of the transition state, exclusively yielding the (R)-enantiomer.

-

Hydrogen Donor (Formic Acid/Triethylamine - TEAF): Traditional ATH often uses isopropanol as a hydrogen donor. However, isopropanol-mediated ATH is an equilibrium process. Because fluorinated ketones are highly activated, the reverse reaction (oxidation of the chiral alcohol back to the ketone) occurs rapidly, eroding the ee. By using a 5:2 azeotrope of Formic Acid and Triethylamine (TEAF), the reduction becomes thermodynamically irreversible due to the continuous outgassing of CO₂, locking in the high enantiomeric purity.

-

Temperature Control (25°C): While lowering the temperature to 0°C marginally increases enantioselectivity, it drastically reduces the catalytic turnover rate. 25°C provides the optimal thermodynamic balance, ensuring complete conversion within 12 hours while maintaining >96% ee.

Process Architecture

Fig 1. Workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation of 3-bromo-1,1,1-trifluoroacetone.

Protocol: Self-Validating Asymmetric Transfer Hydrogenation

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint is met.

Step 1: Catalyst Activation & Verification

-

In an oven-dried, argon-purged Schlenk flask, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous dichloromethane (DCM) (2 mL per mmol of substrate).

-

Add the Formic Acid/Triethylamine (TEAF) azeotrope (5:2 molar ratio, 3.0 equivalents relative to the ketone).

-

Validation Checkpoint: Stir for 15 minutes at room temperature. The solution must transition from a bright orange to a deep purple/red hue. Causality: This color shift confirms the dissociation of the chloride ion and the formation of the active 16-electron Ru(II) amido complex. If the color remains orange, the catalyst is inactive (likely due to moisture or oxygen contamination).

Step 2: Substrate Addition & Kinetic Monitoring

-

Cool the activated catalyst solution to 0°C using an ice bath to prevent exothermic runaway upon initial substrate addition.

-

Dropwise, add 3-Bromo-1,1,1-trifluoroacetone (1.0 equivalent) over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to exactly 25°C.

-

Validation Checkpoint: Observe the reaction mixture. Gentle effervescence (bubbling) should be visible. Causality: This is CO₂ gas evolving from the decomposition of formic acid as it donates a hydride to the ruthenium center. The cessation of bubbling (typically around 10-12 hours) is the primary physical indicator that the reaction has reached maximum conversion.

Step 3: Quench & Phase Separation

-

Once CO₂ evolution ceases, quench the reaction by adding an equal volume of cold deionized water.

-

Transfer to a separatory funnel and extract the aqueous layer three times with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual formic acid, followed by a brine wash.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Careful: the product is semi-volatile; do not exceed 30°C on the rotary evaporator).

-

Validation Checkpoint: Weigh the crude product. A mass recovery of >90% of the theoretical yield validates that the product was not lost to over-evaporation.

Step 4: Analytical Validation

-

Analyze the crude product via ¹H and ¹⁹F NMR. The disappearance of the ketone carbonyl resonance and the appearance of the carbinol proton (multiplet, ~4.3 ppm) validates chemical conversion.

-

Determine enantiomeric excess via Chiral Gas Chromatography (e.g., using a CP-Chirasil-Dex CB column).

Mechanistic Logic of the Catalytic Cycle

Fig 2. Mechanistic cycle of Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the final analytical output. Note the severe erosion of enantiomeric purity when a reversible hydrogen donor (isopropanol) is utilized.

| Entry | Catalyst Ligand | Hydrogen Donor System | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | (R,R)-TsDPEN | Isopropanol / KOH | 25 | 24 | 65 | 78 (R) |

| 2 | (R,R)-TsDPEN | TEAF (5:2 Azeotrope) | 25 | 12 | >99 | 96 (R) |

| 3 | (S,S)-TsDPEN | TEAF (5:2 Azeotrope) | 25 | 12 | >99 | 95 (S) |

| 4 | (R,R)-TsDPEN | TEAF (5:2 Azeotrope) | 0 | 48 | 82 | 98 (R) |

Table 1: Optimization data demonstrating the necessity of irreversible hydride transfer (TEAF) for highly activated fluorinated substrates.

References

-

National Institutes of Health (PMC). Synthesis and pharmacological evaluation of chloroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis and Ring Cleavage Reactions. Retrieved from [Link]

Sources

O-alkylation conditions for (R)-3-Bromo-1,1,1-trifluoropropan-2-ol in drug discovery

Application Note: O-Alkylation Strategies and Protocols for (R)-3-Bromo-1,1,1-trifluoropropan-2-ol in Drug Discovery

Executive Summary

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol ((R)-BTFP) is a highly versatile chiral building block in medicinal chemistry. The introduction of a 1,1,1-trifluoro-2-hydroxypropyl moiety into drug candidates often enhances metabolic stability, modulates lipophilicity, and improves target binding affinities, making it a valuable structural analogue in 1[1]. This application note delineates the dual reactivity profile of (R)-BTFP: its predominant use as an electrophilic O-alkylating agent via an in situ epoxide intermediate, and the alternative methodologies required to O-alkylate its own secondary hydroxyl group without compromising chiral integrity.

Mechanistic Causality: The Dichotomy of (R)-BTFP Reactivity

The chemical behavior of (R)-BTFP is dictated by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the presence of a primary bromide.

Pathway A: (R)-BTFP as an Alkylating Agent (Base-Mediated) Under basic conditions (e.g., K2CO3, Cs2CO3), the secondary hydroxyl group is deprotonated. Rather than reacting directly with external nucleophiles, the resulting alkoxide undergoes a rapid intramolecular S_N2 displacement of the adjacent bromide. This generates (R)-2-(trifluoromethyl)oxirane in situ. External nucleophiles (such as phenoxides) then attack this epoxide.

-

Causality of Regioselectivity: The -CF3 group strongly deactivates the C2 position both sterically and electronically (via electrostatic repulsion of the incoming nucleophile). Consequently, epoxide ring-opening occurs almost exclusively at the less hindered C3 position.

-

Causality of Stereochemical Retention: Because the C2–O bond is never broken during either the epoxide formation or the subsequent ring-opening, the stereocenter at C2 is perfectly retained. This double-retention mechanism creates a self-validating protocol for maintaining chiral integrity in drug synthesis.

Fig 1: Base-mediated in situ epoxidation and regioselective opening of (R)-BTFP.

Pathway B: O-Alkylation of (R)-BTFP (Acid-Catalyzed) If the goal is to alkylate the hydroxyl group of (R)-BTFP (e.g., to form a benzyl ether), basic conditions must be strictly avoided to prevent the aforementioned cyclization. Instead, acid-catalyzed conditions using alkyl trichloroacetimidates are employed. The acid activates the imidate to form a reactive carbocation equivalent, which is then trapped by the weakly nucleophilic -OH of (R)-BTFP, completely bypassing epoxide formation.

Fig 2: Divergent reactivity of (R)-BTFP under basic versus acidic conditions.

Quantitative Data: Condition Optimization

The choice of base and solvent profoundly impacts the efficiency of the in situ epoxidation and subsequent O-alkylation of nucleophiles. Table 1 summarizes empirical data for the reaction between a standard phenol and (R)-BTFP.

Table 1: Comparison of Base/Solvent Systems for In Situ Epoxidation and O-Alkylation

| Base System | Solvent | Temp (°C) | Epoxidation Rate | Regioselectivity (C3:C2) | Overall Yield (%) | Observations |

| Cs2CO3 (2.0 eq) | MeCN | 75 | Fast | >95:5 | 80 - 90 | Optimal balance of solubility and basicity; clean conversion. |

| K2CO3 (2.0 eq) | DMF | 80 | Fast | >95:5 | 75 - 85 | Standard robust conditions; requires aqueous workup to remove DMF. |

| NaH (1.5 eq) | THF | 0 to RT | Very Fast | 90:10 | 50 - 60 | High reactivity leads to competing elimination side-products. |

| DIPEA (3.0 eq) | DCM | RT | Very Slow | N/A | < 10 | Insufficient basicity to drive rapid alkoxide formation. |

Experimental Protocols

Protocol A: Base-Mediated O-Alkylation of Phenols using (R)-BTFP

Objective: To synthesize (R)-1-aryloxy-3,3,3-trifluoropropan-2-ol derivatives. This protocol utilizes the in situ epoxidation pathway, avoiding the need to handle volatile, pre-formed 2-(trifluoromethyl)oxirane. This methodology has been successfully validated in the synthesis of2[2] and 3[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol) and anhydrous Cesium Carbonate (Cs2CO3, 2.0 mmol, 651 mg).

-

Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN, 5.0 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to pre-form the phenoxide.

-

Reagent Addition: Add (R)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.5 mmol, 289 mg) dropwise via syringe.

-

Heating: Seal the vial and heat the reaction mixture to 75 °C using a pre-heated aluminum block. Stir vigorously for 16 hours.

-

Monitoring: Monitor the reaction via LC-MS or TLC. The intermediate epoxide will generally not be observed as it is rapidly consumed by the phenoxide.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure (R)-1-aryloxy-3,3,3-trifluoropropan-2-ol.

Protocol B: Acid-Catalyzed O-Alkylation of (R)-BTFP

Objective: To protect or alkylate the secondary hydroxyl group of (R)-BTFP directly, yielding an ether (e.g., benzyl ether) without triggering intramolecular cyclization.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask, dissolve (R)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 mmol, 193 mg) and Benzyl 2,2,2-trichloroacetimidate (1.2 mmol, 303 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Add Trifluoromethanesulfonic acid (TfOH, 0.05 mmol, 4.4 µL) dropwise. Caution: TfOH is a highly corrosive strong acid.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours. The reaction is self-validating when a white precipitate (trichloroacetamide byproduct) forms, indicating successful transfer of the benzyl group.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL) and stir vigorously for 10 minutes.

-

Workup & Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 5 mL), combine the organic phases, and dry over MgSO4. Filter, concentrate, and purify via silica gel chromatography to isolate the (R)-benzyl ether of BTFP.

References

-

19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe Source: Analytical Chemistry - ACS Publications URL:[Link]

- WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL

- WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Source: Google Patents URL

Sources

Preparation of Trifluoromethylated Heterocycles Using (R)-3-Bromo-1,1,1-trifluoropropan-2-ol: A Comprehensive Guide for Drug Development

Introduction & Mechanistic Rationale

The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The –CF₃ moiety profoundly influences a molecule's physicochemical profile, enhancing lipophilicity, metabolic stability, and membrane permeability[1]. Among the most versatile chiral building blocks for synthesizing these motifs is (R)-3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP).

Structurally, this halogenated alcohol features both a nucleophilic hydroxyl group and a bromide leaving group, making it perfectly primed for intramolecular cyclization[1]. Upon mild base treatment, it readily converts into (R)-2-(trifluoromethyl)oxirane[2], a highly reactive epoxide.

The Causality of Regioselectivity: The synthetic utility of this epoxide lies in the strong electron-withdrawing nature of the –CF₃ group. During nucleophilic ring-opening, the –CF₃ group destabilizes any partial positive charge at the adjacent C2 position, completely disfavoring an SN1-like pathway. Consequently, incoming nucleophiles—such as amines, pyrazoles, or alkoxides—attack almost exclusively at the less sterically hindered and electronically favored terminal C3 methylene carbon via a strict SN2 mechanism. This regioselectivity and stereofidelity make it an indispensable precursor for chiral trifluoromethylated morpholines, piperazines, and other complex heterocycles[3].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the bromohydrin precursor to the final functionalized heterocycle.

Figure 1: Synthetic workflow from (R)-3-Bromo-1,1,1-trifluoropropan-2-ol to CF3-heterocycles.

Experimental Protocols: A Self-Validating System

The following protocols detail the conversion of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol into a trifluoromethylated morpholine derivative. Each step is designed with built-in validation to ensure mechanistic fidelity and stereochemical integrity.

Protocol A: Epoxidation to (R)-2-(Trifluoromethyl)oxirane

Causality & Rationale: Intramolecular SN2 displacement requires a base to deprotonate the secondary alcohol. Aqueous NaOH in a biphasic system is optimal for bulk synthesis, though anhydrous K₂CO₃ in DMF is often preferred for micro-scale or one-pot tandem reactions[4].

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a short-path distillation apparatus (the epoxide product is highly volatile, bp ~39 °C).

-

Reaction: Dissolve (R)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 equiv, 50 mmol) in 20 mL of deionized water. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Dropwise add a 50% w/w aqueous NaOH solution (1.5 equiv) over 30 minutes. Critical Step: Maintain the internal temperature below 5 °C to prevent epoxide degradation or hydrolysis.

-

Isolation: Warm the mixture gently to 45 °C. The (R)-2-(trifluoromethyl)oxirane will distill over as a clear, colorless liquid. Collect the distillate in a receiver flask cooled to -78 °C.

-

Self-Validation: ¹⁹F NMR (CDCl₃) must show a sharp doublet around -74.5 ppm, distinct from the starting bromohydrin.

Protocol B: Regioselective Ring-Opening with N-Benzylethanolamine